2-(4-Chlorophenyl)-3-methylbutanoyl chloride
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYAVCZZUTOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400326 | |
| Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51631-50-6 | |
| Record name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-3-methylbutyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride typically involves the acylation of 4-chlorophenylacetic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Material: 4-chlorophenylacetic acid
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)
Conditions: Anhydrous solvent (e.g., dichloromethane), reflux
The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the acyl chloride to the alcohol.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can hydrolyze the acyl chloride to the carboxylic acid.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
2-(4-Chlorophenyl)-3-methylbutanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, including amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Acid Chloride Derivatives
Acid chlorides share reactive acyl chloride groups but differ in substituents, influencing their applications and physicochemical properties.
Key Findings :
- Reactivity: The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects, increasing electrophilicity compared to non-chlorinated analogs like 2-phenylbutanoyl chloride .
- Applications: Chlorinated derivatives are prioritized in agrochemical synthesis due to their bioactivity, while non-chlorinated variants (e.g., 2-phenylbutanoyl chloride) are used in broader organic reactions .
Ester and Amide Derivatives
The target compound’s acyl chloride reacts with alcohols or amines to form esters or amides, critical in pesticidal and pharmaceutical contexts.
Key Findings :
- Bioactivity: Fenvalerate’s efficacy arises from the combination of the 4-chlorophenyl group and cyano-phenoxybenzyl ester, enhancing insecticidal activity compared to simpler esters .
- Structural Modifications: Adding electron-withdrawing groups (e.g., trifluoromethyl in α-Trifluoromethyl-3-phenoxybenzyl ester) can alter toxicity profiles and environmental persistence .
- Pharmaceutical Relevance : Phenaglycodol, though structurally distinct (diol vs. acyl chloride), shares the 4-chlorophenyl motif, historically exploited for CNS activity .
Biological Activity
Overview
2-(4-Chlorophenyl)-3-methylbutanoyl chloride is an organic compound with significant potential in various biological applications. This compound, characterized by its reactive acyl chloride functional group, plays a crucial role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular formula is C11H12ClO, and it is primarily synthesized through the acylation of 4-chlorophenylacetic acid using thionyl chloride or oxalyl chloride under anhydrous conditions.
The compound features a highly electrophilic acyl chloride group, making it susceptible to nucleophilic attack. This reactivity allows it to modify nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives including amides and esters. The biological activity of this compound can be attributed to its ability to interact with specific biomolecules, potentially influencing enzyme mechanisms and protein interactions.
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties by inhibiting the biosynthesis of certain bacterial lipids. This mechanism suggests its potential use as a lead compound in developing new antimicrobial agents.
2. Drug Development
The compound has been investigated for its role in synthesizing various pharmaceuticals. Notably, it serves as a precursor in the synthesis of fenvalerate, a widely used pyrethroid insecticide, which highlights its significance in agricultural chemistry.
3. Enzyme Modulation
Due to its reactivity, this compound can be utilized to modify biomolecules for studying enzyme mechanisms. Such modifications can provide insights into enzyme-substrate interactions and help in understanding metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The results indicated that the compound could serve as a potential candidate for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Synthesis of Fenvalerate
In another investigation, the synthesis route of fenvalerate from this compound was explored. The reaction involved the coupling of this compound with 3-phenoxybenzaldehyde in the presence of sodium cyanide. The resulting product demonstrated enhanced insecticidal activity compared to traditional formulations.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)acetyl chloride | Lacks methyl group on butanoyl chain | Moderate antibacterial |
| 3-(4-Chlorophenyl)propionyl chloride | Shorter carbon chain | Low insecticidal activity |
| 4-Chlorobenzoyl chloride | Different acyl group | Limited biological studies |
Q & A
Q. How can the molecular identity of 2-(4-chlorophenyl)-3-methylbutanoyl chloride be confirmed in synthetic products?
Methodological Answer:
- Spectroscopic Analysis : Use and to confirm the presence of characteristic signals, such as the acyl chloride proton (δ 9.5–10.5 ppm) and aromatic protons (δ 7.2–7.4 ppm). Compare with reference spectra from crystallographic data (e.g., unit cell parameters in ).
- Mass Spectrometry : Confirm molecular weight (231.118 g/mol) via ESI-MS or GC-MS .
- CAS Registry Cross-Verification : Validate using CAS No. 51631-50-6, as listed in chemical safety reports and regulatory databases .
Q. What are the standard protocols for synthesizing this compound?
Methodological Answer:
- Synthetic Route : React 2-(4-chlorophenyl)-3-methylbutyric acid with thionyl chloride (SOCl) under anhydrous conditions. Monitor reaction completion via TLC (hexane:ethyl acetate = 4:1) .
- Purification : Distill under reduced pressure (boiling point: ~290°C at 760 mmHg) and store under inert gas to prevent hydrolysis .
- Yield Optimization : Maintain stoichiometric excess of SOCl (1.5–2.0 eq) and reflux at 70–80°C for 4–6 hours .
Q. How should researchers handle contradictions in reported physical properties (e.g., boiling point)?
Methodological Answer:
- Source Validation : Cross-reference data from authoritative catalogs (e.g., ATR Standard Library in ) and peer-reviewed crystallographic studies (e.g., ).
- Experimental Replication : Reproduce measurements using calibrated equipment. For example, confirm boiling point (290.6±23.0°C) under controlled pressure .
- Error Analysis : Consider impurities or isomerization; use HPLC (C18 column, acetonitrile/water gradient) to assess purity >95% .
Advanced Research Questions
Q. What strategies mitigate side reactions during the acylation of this compound with nucleophiles?
Methodological Answer:
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane or THF) to minimize hydrolysis. Add molecular sieves to scavenge moisture .
- Temperature Control : Conduct reactions at 0–5°C for highly reactive nucleophiles (e.g., amines) to suppress over-acylation .
- Byproduct Analysis : Characterize side products (e.g., dimerization) via LC-MS and adjust stoichiometry (0.9–1.1 eq of acyl chloride) .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Crystal Growth : Recrystallize derivatives from ethanol/water mixtures at 4°C to obtain single crystals suitable for diffraction .
- Data Collection : Use a Bruker Kappa DUO APEXII diffractometer (λ = 0.71073 Å) at 100 K. Refine structures with SHELXL, applying constraints for disordered atoms .
- Validation : Compare bond lengths (e.g., C-Cl: 1.74–1.76 Å) and angles with literature values ().
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states (B3LYP/6-31G* basis set). Focus on electrophilic carbonyl carbon (partial charge ~+0.45) .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict activation barriers .
- Validation : Compare computational results with experimental kinetics (e.g., pseudo-first-order rate constants) .
Q. How do steric effects from the 3-methyl group influence regioselectivity in Friedel-Crafts acylations?
Methodological Answer:
- Comparative Studies : Synthesize analogs (e.g., 2-(4-chlorophenyl)butanoyl chloride) and compare reaction outcomes using to track para/meta substitution ratios .
- Steric Maps : Generate 3D electrostatic potential maps (e.g., using Avogadro) to visualize hindrance near the acyl chloride group .
- Catalyst Screening : Test Lewis acids (e.g., AlCl vs. FeCl) to modulate selectivity. AlCl may favor less hindered pathways .
Q. What safety protocols are critical when handling this compound under large-scale conditions?
Methodological Answer:
- Exposure Control : Use fume hoods with HEPA filters and wear acid-resistant gloves (e.g., nitrile) .
- Spill Management : Neutralize spills with sodium bicarbonate slurry and dispose via hazardous waste protocols .
- Storage : Store in amber glass under argon at –20°C to prevent degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
